molecular formula C17H17N5O3 B2935164 3-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034425-92-6

3-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No. B2935164
CAS RN: 2034425-92-6
M. Wt: 339.355
InChI Key: BEXUNDQGENWBDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione” is a complex organic molecule. It contains a pyrazole ring, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

Pyrazoles are a class of organic compounds with significant pharmaceutical and agricultural applications. The compound can serve as a precursor for the synthesis of various pyrazole derivatives. These derivatives are synthesized through reactions such as silver-mediated [3 + 2] cycloadditions, which provide functionalized pyrazoles under mild conditions with excellent functional group tolerance .

Catalysis in Organic Reactions

The pyrazole core of the compound can act as a ligand in catalytic cycles, enhancing the efficiency of reactions. For instance, it can be involved in palladium-catalyzed coupling reactions, providing N-arylpyrazoles in very good yields . This application is crucial in developing pharmaceuticals and fine chemicals.

Antileishmanial and Antimalarial Agents

Compounds with a pyrazole moiety have shown potential as antileishmanial and antimalarial agents. A molecular simulation study justified the potent in vitro antipromastigote activity of a related compound, which could suggest similar applications for the compound due to its structural similarity .

Cytotoxic Agents for Cancer Research

The pyrazole-containing compound has the potential to be used in cancer research as a cytotoxic agent. Derivatives of this compound have exhibited in vitro cytotoxic efficiency with IC50 values indicating their effectiveness against cancer cells .

Development of Smoothened Antagonists

The compound’s derivatives can be used in the synthesis of smoothened antagonists, which are important in the field of dermatology for hair inhibition. This application is particularly relevant for conditions like hirsutism .

N-Arylation of Nitrogen-Containing Heterocycles

The compound can be used in the selective N-arylation of nitrogen-containing heterocycles with aryl halides. This process is facilitated by the presence of copper powder and is significant in the synthesis of complex organic molecules .

properties

IUPAC Name

3-[1-(5-methyl-1-phenylpyrazole-4-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-11-14(7-19-22(11)12-5-3-2-4-6-12)16(24)20-9-13(10-20)21-15(23)8-18-17(21)25/h2-7,13H,8-10H2,1H3,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXUNDQGENWBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC(C3)N4C(=O)CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione

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